
2-Chloropropyl(diethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropropyl(diethyl)amine hydrochloride is an organic compound with the molecular formula C7H18Cl2N . It is a white crystalline solid that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound is known for its role in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloropropyl(diethyl)amine hydrochloride can be synthesized through the nucleophilic substitution of 2-chloropropyl chloride with diethylamine. The reaction typically involves the following steps:
Reactants: 2-chloropropyl chloride and diethylamine.
Solvent: Anhydrous ethanol or another suitable solvent.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: The reactants are mixed in the solvent and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactors: Continuous flow reactors for efficient mixing and reaction control.
Purification: Use of distillation and crystallization techniques to purify the final product.
Quality Control: Implementation of rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloropropyl(diethyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted amines.
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substituted Amines: Formed through nucleophilic substitution.
Amine Oxides: Result from oxidation reactions.
Secondary/Tertiary Amines: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloropropyl(diethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloropropyl(diethyl)amine hydrochloride involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibits enzymes by forming covalent bonds with active site residues.
Protein Modification: Alters protein function by modifying nucleophilic amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: Similar structure but with dimethyl groups instead of diethyl groups.
2-Chloro-N,N-diethylethylamine hydrochloride: Another similar compound with slight variations in the alkyl groups.
Uniqueness
2-Chloropropyl(diethyl)amine hydrochloride is unique due to its specific combination of chloropropyl and diethylamine groups, which confer distinct reactivity and applications compared to other similar compounds. Its solubility in water and crystalline nature make it particularly useful in various chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
869-25-0 |
|---|---|
Molekularformel |
C7H17Cl2N |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
2-chloro-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16ClN.ClH/c1-4-9(5-2)6-7(3)8;/h7H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
WNKXRJOYUCAQLE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)O.Cl |
Kanonische SMILES |
CCN(CC)CC(C)Cl.Cl |
Key on ui other cas no. |
93151-77-0 869-25-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


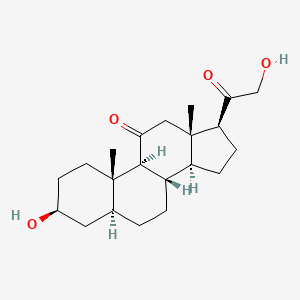
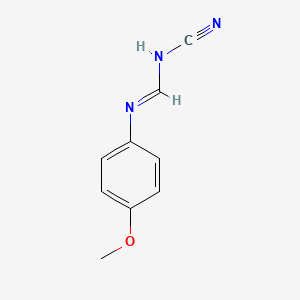
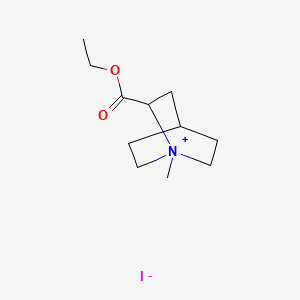
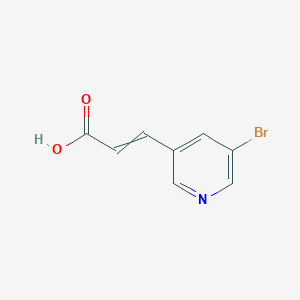

![2-[2-(2-Pyridylthio)acetyl]pyrido[2,1-b][1,3]thiazol-4-ium-3-olate](/img/structure/B3067218.png)
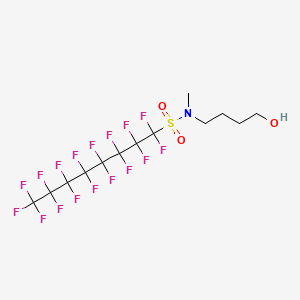
![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)
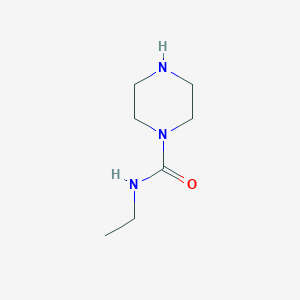
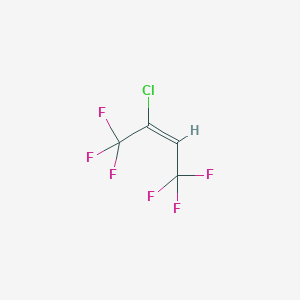
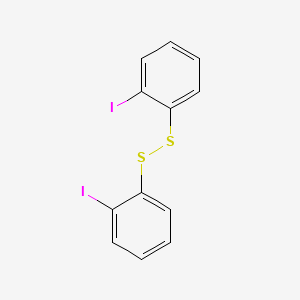
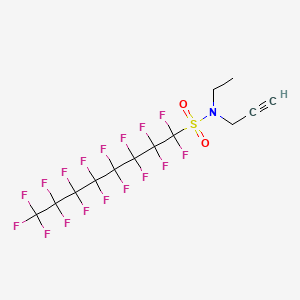
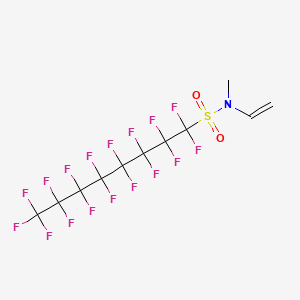
![(1R,3S,5S,8S,10S,12R,13S)-5,10,17,17-Tetramethyl-14-methylene-15-oxo-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadecan-12-yl acetate](/img/structure/B3067265.png)
